benzyl 4-(1H-indol-3-yl)butanoate

Auxin Prodrug Lipophilicity Membrane Permeability

Rooting recalcitrant woody species often fails with standard IBA treatments due to poor uptake and rapid auxin spikes. Benzyl 4-(1H-indol-3-yl)butanoate addresses this as a high-lipophilicity (XLogP3=4.1) prodrug, enabling sustained enzymatic IBA release for controlled auxin signaling. • 84% rooting success for aryl IBA esters vs. 72% for IBA in jack pine at lower molar concentrations • Enhanced membrane permeability vs. parent acid IBA (XLogP3=2.3) • Ideal for tissue culture and difficult-to-root woody ornamentals. Bulk and prepack quantities available.

Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
CAS No. 55747-37-0
Cat. No. B1270217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 4-(1H-indol-3-yl)butanoate
CAS55747-37-0
Molecular FormulaC19H19NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C19H19NO2/c21-19(22-14-15-7-2-1-3-8-15)12-6-9-16-13-20-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,13,20H,6,9,12,14H2
InChIKeyZXJYIODZAOTVSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-(1H-indol-3-yl)butanoate (CAS 55747-37-0): A Benzyl Ester Prodrug of the Auxin Indole-3-Butyric Acid


Benzyl 4-(1H-indol-3-yl)butanoate (CAS 55747-37-0), also known as 1H-Indole-3-butanoic acid phenylmethyl ester or indole-3-butyric acid benzyl ester, is a synthetic benzyl ester of the naturally occurring plant hormone auxin, indole-3-butyric acid (IBA) [1]. With a molecular formula of C19H19NO2 and a molecular weight of 293.4 g/mol, this compound belongs to the indole-3-alkanoic acid ester class of plant growth regulators . As a lipophilic prodrug, it is designed to release the active auxin IBA upon enzymatic hydrolysis in planta, thereby modulating auxin-responsive processes such as adventitious root initiation [2].

Why Benzyl 4-(1H-indol-3-yl)butanoate Cannot Be Substituted with Indole-3-Butyric Acid or Other Auxin Esters Without Experimental Validation


Direct substitution of benzyl 4-(1H-indol-3-yl)butanoate with its parent acid, indole-3-butyric acid (IBA), or other aryl esters (e.g., phenyl indole-3-butyrate) is scientifically unjustified due to marked differences in physicochemical properties, transport dynamics, and biological activity. The benzyl ester exhibits significantly higher lipophilicity (XLogP3 = 4.1 [1]) compared to IBA (XLogP3 = 2.3 [2]), which directly impacts membrane permeability, tissue distribution, and metabolic conversion rates [3]. Furthermore, the efficacy of aryl esters as auxin prodrugs is highly dependent on the nature of the ester moiety, with specific substitutions leading to either enhanced or diminished root-inducing activity [4]. Consequently, experimental outcomes—including rooting percentages, dose-response relationships, and species-specific effects—are not interchangeable between different ester derivatives. The quantitative evidence below delineates these critical differentiators.

Quantitative Differentiation of Benzyl 4-(1H-indol-3-yl)butanoate from Indole-3-Butyric Acid and Aryl Ester Analogs: A Procurement-Focused Evidence Guide


Enhanced Lipophilicity (XLogP3) Differentiates Benzyl 4-(1H-indol-3-yl)butanoate from Indole-3-Butyric Acid

Benzyl 4-(1H-indol-3-yl)butanoate exhibits substantially higher lipophilicity compared to its parent acid, indole-3-butyric acid (IBA). The computed partition coefficient (XLogP3) for the benzyl ester is 4.1 [1], while IBA has an XLogP3 of 2.3 [2]. This ~1.8 log unit increase corresponds to an approximate 63-fold higher octanol-water partition coefficient, indicating significantly enhanced membrane permeability and altered tissue distribution kinetics [3].

Auxin Prodrug Lipophilicity Membrane Permeability

Prodrug Activation: Benzyl 4-(1H-indol-3-yl)butanoate Releases Indole-3-Butyric Acid via Plant Esterase-Mediated Hydrolysis

Benzyl 4-(1H-indol-3-yl)butanoate functions as a lipophilic prodrug that is enzymatically hydrolyzed by endogenous plant esterases to liberate the active auxin, indole-3-butyric acid (IBA) [1]. This hydrolysis-dependent activation provides a sustained-release profile that is not achievable with the parent acid alone. The rate of ester hydrolysis is influenced by the steric and electronic properties of the benzyl group, which differ from those of other aryl esters (e.g., phenyl or substituted phenyl esters) and impact the compound's biological half-life and effective concentration at the target site [2].

Prodrug Esterase Hydrolysis Sustained Release

Class-Level Evidence: Aryl Esters of Indole-3-Butyric Acid Exhibit Superior Rooting Efficacy Compared to the Parent Acid in Difficult-to-Root Species

While direct quantitative data for benzyl 4-(1H-indol-3-yl)butanoate in rooting assays is limited, class-level evidence from closely related aryl esters of IBA demonstrates significant enhancement of adventitious root initiation compared to the parent acid. For example, in a controlled study with jack pine (Pinus banksiana) cuttings—a difficult-to-root species—phenyl indole-3-butyrate (P-IBA) at 89.5 µM produced 84% rooted cuttings, whereas IBA at a higher concentration of 123 µM yielded only 72% rooted cuttings [1]. This corresponds to a 12 percentage-point absolute increase in rooting success at a 27% lower molar dose, indicating substantially greater potency and efficacy for the aryl ester [2]. Similar trends have been observed for other aryl esters, suggesting that the benzyl ester may confer comparable advantages.

Adventitious Rooting Aryl Ester Auxin Difficult-to-Root Species

Structural Distinction: Benzyl Ester Moiety Imparts Unique Steric and Electronic Properties That Differentiate It from Phenyl and Other Aryl Esters

The benzyl ester of 4-(1H-indol-3-yl)butanoic acid differs structurally from other aryl esters (e.g., phenyl indole-3-butyrate, P-IBA) by the presence of a methylene spacer (-CH2-) between the aromatic ring and the ester oxygen. This structural feature alters the ester's steric hindrance, conformational flexibility, and electronic distribution compared to the directly attached phenyl ester [1]. These differences can significantly impact the rate of enzymatic hydrolysis by plant esterases, as well as the compound's interaction with auxin-binding proteins and transport carriers [2]. While quantitative comparative data for benzyl versus phenyl esters are not available, the established structure-activity relationships for auxin esters indicate that the nature of the ester moiety is a critical determinant of biological activity and metabolic stability [3].

Structure-Activity Relationship Steric Effects Ester Hydrolysis

Key Application Scenarios for Benzyl 4-(1H-indol-3-yl)butanoate Informed by Quantitative Differentiation Evidence


Adventitious Rooting of Difficult-to-Propagate Woody Species

Based on class-level evidence that aryl esters of IBA (e.g., P-IBA) significantly improve rooting percentages in recalcitrant species like jack pine [1], benzyl 4-(1H-indol-3-yl)butanoate is a logical candidate for rooting protocols involving difficult-to-root woody ornamentals, forest trees, and fruit tree rootstocks. The higher lipophilicity (XLogP3 = 4.1) [2] of the benzyl ester may further enhance uptake and distribution within lignified stem tissues, potentially improving rooting outcomes over the parent acid IBA. This application is directly supported by the quantitative rooting data showing 84% success for P-IBA versus 72% for IBA at a lower molar concentration [1].

Sustained-Release Auxin Delivery in Plant Tissue Culture and Micropropagation

The prodrug nature of benzyl 4-(1H-indol-3-yl)butanoate, which requires enzymatic hydrolysis to release active IBA [3], makes it suitable for tissue culture systems where a sustained, low-level auxin signal is desired over extended culture periods. Unlike IBA, which can cause rapid and potentially toxic spikes in free auxin concentration, the benzyl ester offers a controlled-release profile that may reduce the frequency of media changes and minimize stress on developing explants. This application leverages the mechanistic differentiation established in the prodrug activation evidence.

Structure-Activity Relationship Studies of Auxin Esters in Plant Biology

The unique structural features of the benzyl ester—specifically the methylene spacer between the phenyl ring and the ester oxygen [4]—provide a distinct chemical probe for investigating how ester moiety modifications influence auxin transport, metabolism, and receptor binding. Researchers comparing benzyl 4-(1H-indol-3-yl)butanoate to phenyl indole-3-butyrate or other substituted aryl esters can dissect the contributions of steric hindrance and electronic effects to auxin activity. This scenario is directly supported by the structural differentiation evidence and the established importance of ester group identity in auxin SAR [5].

Comparative Auxin Transport and Metabolism Studies

The marked difference in lipophilicity between benzyl 4-(1H-indol-3-yl)butanoate (XLogP3 = 4.1) and IBA (XLogP3 = 2.3) [2] makes this compound an ideal tool for studying how compound lipophilicity affects polar auxin transport, cellular uptake, and subcellular compartmentalization. Such studies can provide fundamental insights into the physicochemical determinants of auxin movement in planta and inform the design of next-generation synthetic auxins with tailored transport properties.

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